2-[4-(Trifluoromethoxy)phenyl]-5-methoxy-1,3-oxazole-4-carboxylic acid
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Overview
Description
2-[4-(Trifluoromethoxy)phenyl]-5-methoxy-1,3-oxazole-4-carboxylic acid is a synthetic organic compound characterized by the presence of a trifluoromethoxy group (-OCF3) attached to a phenyl ring, a methoxy group (-OCH3) on an oxazole ring, and a carboxylic acid group (-COOH)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Trifluoromethoxy)phenyl]-5-methoxy-1,3-oxazole-4-carboxylic acid typically involves multiple steps, starting with the preparation of key intermediates. One common method involves the nucleophilic substitution reaction of 4-bromoanisole with potassium trifluoromethanesulfonate (KOCF3SO3) in the presence of copper (I) iodide (CuI) and 18-crown-6 ether . This intermediate can then undergo further reactions to form the desired oxazole ring and introduce the carboxylic acid group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[4-(Trifluoromethoxy)phenyl]-5-methoxy-1,3-oxazole-4-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium methoxide (NaOCH3) for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield formaldehyde or formic acid, while reduction of the carboxylic acid group can produce methanol or formaldehyde.
Scientific Research Applications
2-[4-(Trifluoromethoxy)phenyl]-5-methoxy-1,3-oxazole-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials with unique properties, such as improved thermal stability or resistance to degradation
Mechanism of Action
The mechanism of action of 2-[4-(Trifluoromethoxy)phenyl]-5-methoxy-1,3-oxazole-4-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets. The oxazole ring can participate in hydrogen bonding and other interactions with proteins or enzymes, potentially inhibiting their activity or altering their function .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethoxy)phenylacetic acid: Similar structure but lacks the oxazole ring and methoxy group.
5-[2-(Trifluoromethoxy)phenyl]-2-furoic acid: Contains a furan ring instead of an oxazole ring.
2-({[4-(Trifluoromethoxy)phenyl]sulfonyl}amino)ethyl dihydrogen phosphate: Contains a sulfonamide group and a phosphate group instead of a carboxylic acid .
Uniqueness
2-[4-(Trifluoromethoxy)phenyl]-5-methoxy-1,3-oxazole-4-carboxylic acid is unique due to the combination of its trifluoromethoxy group, oxazole ring, and carboxylic acid group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
5-methoxy-2-[4-(trifluoromethoxy)phenyl]-1,3-oxazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F3NO5/c1-19-11-8(10(17)18)16-9(20-11)6-2-4-7(5-3-6)21-12(13,14)15/h2-5H,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMCDTLXCLDDVGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=C(O1)C2=CC=C(C=C2)OC(F)(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F3NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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